Rutacridone

Anticancer Cytotoxicity Breast Cancer

Rutacridone is a critical reference standard for structure-activity relationship (SAR) studies profiling furanoacridone alkaloids against MCF-7 and MDA-MB-231 human breast cancer cell lines. As the biosynthetic precursor to the highly potent antimicrobial rutacridone epoxide, it enables comparative pharmacological investigations. Caution: minor structural variations in the furo[2,3-c]acridin-6-one scaffold profoundly impact potency and selectivity—generic N-methylacridones cannot substitute. Use Rutacridone to establish baseline cytotoxicity in anticancer screening programs or as a validated scaffold for semi-synthetic derivative campaigns targeting drug-resistant pathogens and agrochemical lead optimization.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 17948-33-3
Cat. No. B1680283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutacridone
CAS17948-33-3
SynonymsRutacridone;  Rutacridon; 
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O
InChIInChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3
InChIKeyFHAGACMCMQYSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rutacridone (CAS 17948-33-3): A Furoacridone Alkaloid from Ruta graveolens for Cytotoxicity and Antimicrobial Research


Rutacridone (CAS 17948-33-3), also designated as (-)-Rutacridone, is a furoacridone alkaloid naturally occurring in Ruta graveolens (common rue) and other plant species [1]. It is a member of the acridone class of alkaloids, characterized by a fused furo[2,3-c]acridin-6-one core structure [1]. Rutacridone serves as a biosynthetic precursor to several related epoxide and hydroxylated derivatives, including the antimicrobial agent rutacridone epoxide . Its biological activities, particularly antiproliferative effects against human cancer cell lines, have been the subject of comparative pharmacological investigations .

Why Rutacridone Cannot Be Substituted by Generic Acridone Alkaloids in Targeted Assays


Within the acridone alkaloid family, minor structural variations profoundly impact both potency and selectivity. Rutacridone, with its specific furo[2,3-c]acridin-6-one scaffold and stereochemistry, exhibits distinct biological profiles compared to its close analogs, such as its epoxide derivative, hydroxylated congeners, or simple N-methylacridones [1]. For instance, while rutacridone itself is a precursor, its epoxide form (rutacridone epoxide) demonstrates dramatically enhanced antimicrobial and algicidal activities, whereas the diol analog shows significantly reduced potency [2]. This structure-activity relationship is critical; generic substitution without considering these precise molecular differences can lead to experimental failure or misinterpretation of results in both anticancer and antimicrobial screening programs [1].

Quantitative Evidence Guide: Rutacridone Differentiation vs. Structural Analogs


Antiproliferative Activity of Rutacridone vs. Isogravacridone Chlorine (IGC) on Breast Cancer Cells

In a comparative study of six furanoacridone alkaloids from Ruta graveolens, rutacridone was directly evaluated for antiproliferative effects on human breast cancer cell lines. The study identified a distinct potency hierarchy among the analogs. Rutacridone demonstrated less potent activity compared to isogravacridone chlorine (IGC), which emerged as the most active compound in the series . This quantitative comparison allows for precise selection based on required potency levels.

Anticancer Cytotoxicity Breast Cancer

Antimicrobial Potency: Rutacridone Epoxide vs. Ethacridine Lactate and Other Alkaloids

Rutacridone is the biosynthetic precursor to rutacridone epoxide, a compound with well-documented antimicrobial properties. In comparative studies, rutacridone epoxide and hydroxyrutacridone epoxide were identified as the most active antimicrobial substances in callus cultures of Ruta graveolens. They demonstrated significantly higher activity than the clinically used antiseptic ethacridine lactate [1]. This activity also surpassed that of other compound classes present, including coumarins and furoquinoline alkaloids, which required higher concentrations for inhibition [1].

Antimicrobial Antibacterial Antifungal

Selective Algicidal and Antifungal Activity of Rutacridone Epoxide vs. Commercial Fungicides

Rutacridone epoxide, derived from rutacridone, exhibits potent and selective algicidal activity against the blue-green alga Oscillatoria perornata (LCIC = 0.1 ppm, 0.3 µM) with minimal effect on the green alga Selenastrum capricornutum [1]. Its antifungal activity significantly exceeded that of the commercial fungicides captan and benomyl against several agriculturally important fungal pathogens, including Colletotrichum and Fusarium species [1]. The diol analog, gravacridondiol, showed significantly reduced activity, highlighting the critical role of the epoxide moiety [1].

Algicide Antifungal Agriculture

Structure-Activity Relationship: Synthetic Analogs Fail to Match Rutacridone Epoxide's Potency

Efforts to develop non-mutagenic alternatives to rutacridone epoxide involved the synthesis of several analogs containing the (2-methyloxiranyl)-dihydrobenzofuran moiety. However, none of these synthetic analogs demonstrated bioactivity comparable to the natural product rutacridone epoxide in antifungal and algicidal assays [1]. This outcome underscores the unique combination of structural features in the natural molecule that is not easily replicated by simplified synthetic versions.

Structure-Activity Relationship Medicinal Chemistry Natural Product

Validated Application Scenarios for Rutacridone and Its Derivatives Based on Comparative Evidence


Benchmarking Antiproliferative Effects in Breast Cancer Models

Researchers should utilize rutacridone as a reference standard when profiling the cytotoxic activity of novel furanoacridone alkaloids or synthetic derivatives against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. As shown in Section 3, rutacridone exhibits measurable but less potent activity compared to the most active congener, IGC . This makes rutacridone a suitable baseline for structure-activity relationship (SAR) studies aimed at identifying more potent anticancer leads within this chemical class.

Antimicrobial Screening with a Potent, Natural Product-Derived Epoxide

Rutacridone epoxide is the preferred compound for antimicrobial screening programs targeting drug-resistant bacteria and fungi. Comparative evidence confirms it is significantly more active than the clinical antiseptic ethacridine lactate and other plant-derived metabolites like coumarins [1]. Its procurement is justified for studies seeking to validate novel mechanisms of action or to develop semi-synthetic derivatives with improved safety profiles, given the known mutagenicity of the parent epoxide [2].

Agrochemical Discovery: Lead Identification for Selective Algicides and Fungicides

For industrial agrochemical research, rutacridone epoxide serves as a validated lead structure with demonstrated superiority over commercial fungicides (captan, benomyl) and high selectivity for target algal species (O. perornata over S. capricornutum) [2]. Procurement of this compound is essential for SAR campaigns aimed at eliminating the mutagenic liability while retaining or enhancing the potent, selective biocide activity. The failure of early synthetic analogs to match its potency underscores the need to work directly with the natural product scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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